B1194532 CWP232204

CWP232204

Cat. No.: B1194532
Attention: For research use only. Not for human or veterinary use.
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Description

CWP232204 is the active metabolite of the prodrug CWP232291 (also referred to as CWP291), a small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway. It is currently under investigation for hematological malignancies, including relapsed/refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CWP232204;  CWP 232204;  CWP-232204.

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

CWP232204 binds to Src-associated substrate in mitosis of 68 kDa (SAM68), modulating TCF alternative splicing during mitosis. This interaction induces endoplasmic reticulum (ER) stress, activating caspases that degrade β-catenin, a key mediator of Wnt signaling. Subsequent downregulation of Wnt target genes (e.g., survivin) triggers selective apoptosis in cancer cells .

Pharmacokinetics (PK)

  • Half-life : ~12 hours (terminal half-life in humans) .
  • Excretion : Minimal renal elimination (<5% of administered dose excreted in urine), advantageous for patients with renal impairment .
  • Linearity : Dose-proportional PK observed on days 1 and 7 of administration .

Clinical Efficacy

In a phase 1 trial (NCT01398462), CWP232291 (metabolized to this compound) demonstrated modest efficacy:

  • AML patients : 1 complete response (CR) at 153 mg/m² and 1 partial response (PR) at 198 mg/m². Bone marrow blast percentage decreased from 58.3% to 3.5% (CR) and 15.0% to 4.2% (PR) .
  • MDS patients: No responses observed (n=5) .

Comparison with Similar Compounds

This compound belongs to a class of Wnt/β-catenin inhibitors but differs mechanistically and clinically from other agents. Below is a comparative analysis:

Table 1: Mechanism and Target Comparison

Compound Target/Mechanism Indication Key Differentiation
This compound SAM68 binding → ER stress → β-catenin degradation AML, MDS Induces caspase-mediated β-catenin degradation; low renal excretion
PRI-724 Inhibits β-catenin/CBP interaction Solid tumors, AML Blocks transcriptional co-activation; synergistic with chemotherapy but high toxicity
ICG001 β-catenin/CBP disruption Colorectal cancer Reduces chemoresistance in preclinical models; toxicity limits clinical use
Curcumin Natural Wnt pathway modulator Multiple cancers (preclinical) Multi-target effects; low bioavailability and potency

Table 2: Pharmacokinetic and Efficacy Profiles

Compound Half-Life (hrs) Renal Excretion Clinical Efficacy (Response Rate) Toxicity Profile
This compound ~12 <5% 1.56% CR/PR in AML Tolerable (no severe AEs reported)
PRI-724 6–8 20–30% Preclinical antitumor activity Dose-limiting gastrointestinal toxicity
ICG001 4–6 15–20% Preclinical synergy with platinum agents Hepatotoxicity in models
Curcumin 2–4 60–70% Limited clinical efficacy Low toxicity, poor PK

Key Findings

PK Advantages : this compound’s low renal excretion (<5%) contrasts with PRI-724 (20–30%), making it safer for patients with renal dysfunction .

Efficacy Limitations : While this compound showed modest single-agent activity in AML, CBP inhibitors (e.g., PRI-724) demonstrated stronger preclinical efficacy but faced clinical toxicity challenges .

Combination Potential: Preclinical data suggest this compound’s mechanism synergizes with chemotherapy, mirroring strategies proposed for ICG001 .

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